Chitosan Tetramer

Overview

Description

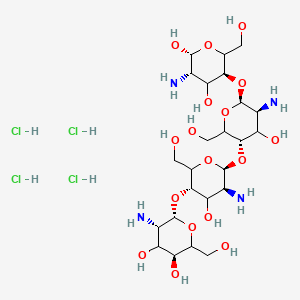

Chitosan tetramer is a partially deacetylated derivative of chitin, a natural polysaccharide found in the exoskeletons of crustaceans, insects, and fungi. This compound consists of four glucosamine units, making it an oligomer of chitosan. Due to its unique properties, such as biocompatibility, biodegradability, and non-toxicity, this compound has garnered significant interest in various scientific and industrial fields .

Mechanism of Action

Target of Action

Chitosan Tetramer, a derivative of chitosan, interacts with various biomolecules such as proteins, nucleic acids, and phospholipids . It is particularly suited for specific interactions with part anionic, part hydrophobic target biomolecules . The mono-acetylated this compound carrying its acetyl group at the non-reducing end unit has the highest priming activity .

Mode of Action

This compound exhibits a dose-dependent growth-inhibitory effect . It permeabilizes the cell membrane to small cellular components, coupled with a significant membrane depolarization . It is speculated that the binding of chitosan to teichoic acids, coupled with a potential extraction of membrane lipids (predominantly lipoteichoic acid), results in a sequence of events, ultimately leading to bacterial death .

Biochemical Pathways

This compound affects biochemical pathways linked to energy metabolism, which play a role in the development, persistence, and resistance of tumors to treatment . It is involved in the induction and/or upregulation of genes related to development, vegetative growth, and carbon and nitrogen metabolism .

Pharmacokinetics

These properties have a fundamental effect on the biological and technological performance of the polymer . It is soluble in dilute acids, which enhances its usability in various applications .

Result of Action

This compound permeabilizes the high-fluidity plasma membrane and increases the production of intracellular oxygen species (ROS) . It also has neuroprotective properties, including anti-neuroinflammatory activity, suppression of β-amyloid and acetylcholinesterase formation, and anti-apoptosis effects .

Action Environment

The antimicrobial activity of this compound is influenced by several factors . Its interaction with cells is affected by the environment, including pH levels . It is also compatible with mammalian cell lines as well as with biocontrol fungi (BCF). BCF resistant to chitosan have low-fluidity membranes and high glucan/chitin ratios in their cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitosan tetramer can be synthesized through the partial deacetylation of chitin using chitin deacetylases. This enzymatic process involves the selective removal of acetyl groups from chitin to produce chitosan oligomers with a defined degree of polymerization and acetylation . The reaction conditions typically include:

- Temperature: 37°C

- pH: Slightly acidic (pH 6.3)

- Enzymes: Bacterial, fungal, or viral chitin deacetylases

Industrial Production Methods: Industrial production of this compound involves the extraction of chitin from crustacean shells, followed by chemical or enzymatic deacetylation. The process includes:

Demineralization: Removal of calcium carbonate using hydrochloric acid.

Deproteinization: Removal of proteins using sodium hydroxide.

Deacetylation: Partial deacetylation using chitin deacetylases or sodium hydroxide under controlled conditions

Chemical Reactions Analysis

Types of Reactions: Chitosan tetramer undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized chitosan derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions, such as esterification and etherification, to introduce functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, aqueous or alcoholic medium.

Substitution: Acyl chlorides or alkyl halides, basic or acidic conditions.

Major Products:

Oxidized Chitosan: Formed through oxidation reactions.

Reduced Chitosan: Formed through reduction reactions.

Substituted Chitosan Derivatives: Formed through esterification or etherification reactions.

Scientific Research Applications

Chitosan tetramer has a wide range of applications in various scientific fields:

Chemistry: Used as a green catalyst and in the synthesis of nanocomposites.

Biology: Employed in the study of cell signaling and molecular interactions.

Medicine: Utilized in drug delivery systems, wound healing, and tissue engineering due to its biocompatibility and biodegradability

Industry: Applied in water treatment, agriculture, and food preservation for its antimicrobial properties

Comparison with Similar Compounds

Chitosan Oligomers: Similar to chitosan tetramer but with varying degrees of polymerization.

Chitin: The parent compound of chitosan, with a higher degree of acetylation.

Alginate: Another biopolymer used in similar applications but with different chemical properties

Uniqueness of this compound: this compound’s unique combination of biocompatibility, biodegradability, and antimicrobial properties makes it particularly suitable for biomedical applications. Its defined degree of polymerization and acetylation allows for precise control over its biological activities, setting it apart from other chitosan derivatives and biopolymers .

Properties

IUPAC Name |

(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O17.4ClH/c25-9-15(35)18(6(2-30)39-21(9)38)43-23-11(27)17(37)20(8(4-32)41-23)45-24-12(28)16(36)19(7(3-31)42-24)44-22-10(26)14(34)13(33)5(1-29)40-22;;;;/h5-24,29-38H,1-4,25-28H2;4*1H/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14?,15?,16?,17?,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYACONDITADORN-MNBTVNAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O[C@@H]4C(O[C@H]([C@H](C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Cl4N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743981 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117399-50-5 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)

![4H-Benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B597842.png)